molecular formula C11H11NO2 B3023086 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde CAS No. 883541-62-6

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde

Cat. No.: B3023086
CAS No.: 883541-62-6
M. Wt: 189.21 g/mol
InChI Key: MTKITSNNLHSBSM-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 1st position, and an aldehyde group at the 2nd position of the indole ring.

Preparation Methods

The synthesis of 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives, such as:

The presence of the methoxy group at the 7th position and the methyl group at the 1st position in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Biological Activity

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde (C11H11NO2) is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores its biological activity by examining various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole framework, characterized by a fused benzene and pyrrole ring, with a methoxy group at the 7-position and an aldehyde group at the 2-position. Its molecular weight is 189.21 g/mol, which contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural FeaturesIndole derivative
Functional GroupsMethoxy, Aldehyde

This compound exhibits its biological effects through several mechanisms:

  • Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The compound demonstrates antioxidant properties that help mitigate oxidative stress in cells.
  • Antimicrobial Activity : It has shown effectiveness against a range of pathogens, including bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various strains of bacteria and fungi:

  • Bacterial Activity : The compound has shown effective inhibition against Staphylococcus aureus (including MRSA) with minimum inhibitory concentrations (MIC) as low as 1 µg/mL. It was less effective against Gram-negative bacteria like Escherichia coli.
Microorganism MIC (µg/mL)
Staphylococcus aureus1 - 3.90
Staphylococcus epidermidis7.80
Candida albicans7.80

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : Notably effective against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells.
  • Cytotoxicity Results : Exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.

Study on Antimicrobial Effects

A study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results demonstrated strong activity against S. aureus, with promising implications for treating resistant strains.

Study on Anticancer Potential

In another study focusing on indole-containing metal complexes, researchers found that derivatives similar to this compound showed enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics like paclitaxel.

Properties

IUPAC Name

7-methoxy-1-methylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-9(7-13)6-8-4-3-5-10(14-2)11(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKITSNNLHSBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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